molecular formula C21H17Cl3N2O3S B3742039 N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide

N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide

Cat. No.: B3742039
M. Wt: 483.8 g/mol
InChI Key: RZYWXJYESIECLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide selectively inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its conversion to glutamate is a crucial step in the production of energy and biosynthetic precursors. BPTES binds to the active site of glutaminase and prevents its activity, leading to the accumulation of glutamine and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through the inhibition of glutaminase. This compound has also been shown to reduce the growth of tumors in animal models. However, BPTES has been found to have limited efficacy in some cancer types, and its toxicity profile needs further investigation.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide is a useful tool for studying the role of glutaminase in cancer cell metabolism. This compound can be used to investigate the biochemical and physiological effects of glutaminase inhibition in vitro and in vivo. However, BPTES has some limitations, including its low solubility and stability in aqueous solutions, which can affect its efficacy in some experiments.

Future Directions

There are several future directions for the study of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide. One direction is the development of more potent and selective glutaminase inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the combination of BPTES with other cancer therapies, such as chemotherapy and immunotherapy. Moreover, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders, needs further investigation.

Scientific Research Applications

N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the selective killing of cancer cells. BPTES has been shown to selectively inhibit glutaminase and induce cell death in cancer cells. This compound has been studied in various cancer types, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c22-17-11-19(24)20(12-18(17)23)25-21(27)14-26(13-15-7-3-1-4-8-15)30(28,29)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWXJYESIECLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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